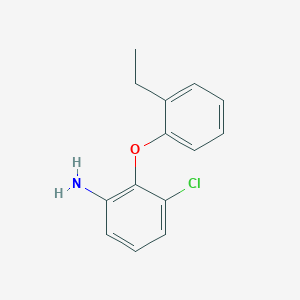

3-Chloro-2-(2-ethylphenoxy)aniline

Description

Contextual Significance of Substituted Anilines in Advanced Organic Chemistry

Substituted anilines are a class of organic compounds derived from aniline (B41778) that have one or more hydrogen atoms on the benzene (B151609) ring replaced by other functional groups. wisdomlib.org These modifications can dramatically alter the electronic properties, reactivity, and biological activity of the parent aniline molecule. Consequently, substituted anilines are pivotal precursors in the synthesis of a wide range of important molecules, including pharmaceuticals, agrochemicals, and dyes. wisdomlib.org In medicinal chemistry, the aniline scaffold is a common feature in many drug molecules, and the introduction of various substituents is a key strategy for optimizing pharmacological properties such as efficacy, selectivity, and metabolic stability. cresset-group.com

Structural Framework and Unique Features of Phenoxy- and Chloro-Substituted Aromatic Systems

The molecular architecture of 3-Chloro-2-(2-ethylphenoxy)aniline is characterized by a central aniline ring bearing two distinct substituents: a chloro group at the 3-position and a 2-ethylphenoxy group at the 2-position. This arrangement imparts a unique combination of electronic and steric properties to the molecule.

The chloro substituent is an electron-withdrawing group that can influence the acidity of the amine and the reactivity of the aromatic ring towards electrophilic substitution. The presence of chlorine atoms is a common feature in many pharmaceutical compounds, often contributing to enhanced biological activity. nih.gov

The 2-ethylphenoxy group introduces a bulky and somewhat flexible ether linkage. Diaryl ethers are a significant structural motif in numerous natural products and bioactive molecules. beilstein-journals.orgorganic-chemistry.org The ethyl group on the phenoxy ring further adds to the steric bulk and lipophilicity of the molecule. The relative positioning of the chloro and phenoxy groups, along with the amino functionality, creates a specific electronic and steric environment that can dictate the molecule's intermolecular interactions and potential biological targets.

Table 1: Key Structural Features of this compound

| Feature | Description | Potential Influence |

| Aniline Core | A primary aromatic amine. | Provides a site for further chemical modification and hydrogen bonding. |

| Chloro Group | An electron-withdrawing halogen substituent. | Modulates the basicity of the amine and the reactivity of the aromatic ring. |

| Phenoxy Group | A diaryl ether linkage. | Confers conformational flexibility and potential for pi-stacking interactions. |

| Ethyl Group | An alkyl substituent on the phenoxy ring. | Increases lipophilicity and steric bulk. |

Rationale for In-Depth Academic Investigation of this compound

The specific combination of a chloro, an amino, and a substituted phenoxy group on an aniline core makes this compound a compelling target for academic and industrial research. The rationale for its in-depth investigation is multifaceted:

Novel Scaffold for Drug Discovery: The unique substitution pattern offers a novel scaffold that could be explored for the development of new therapeutic agents. The interplay of the different functional groups may lead to interactions with biological targets in a manner distinct from simpler aniline derivatives.

Exploration of Structure-Activity Relationships (SAR): The synthesis and biological evaluation of this compound and its analogs can provide valuable insights into the structure-activity relationships of phenoxy aniline derivatives. Understanding how the chloro and ethylphenoxy substituents influence biological activity is crucial for rational drug design.

Advancement of Synthetic Methodologies: The synthesis of this compound presents an interesting challenge that can drive the development of new and improved synthetic methods for the construction of complex diaryl ethers and substituted anilines.

Overview of Research Directions and Methodological Approaches

The investigation of this compound is likely to proceed along several key research avenues. A primary focus would be on the development of efficient and scalable synthetic routes. Prominent among these are transition-metal-catalyzed cross-coupling reactions.

The Ullmann condensation is a classical method for the formation of diaryl ethers, typically involving the copper-catalyzed reaction of an aryl halide with a phenol (B47542). wikipedia.orgorganic-chemistry.org While traditionally requiring harsh reaction conditions, modern advancements have led to milder and more efficient protocols. mdpi.com

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. organic-chemistry.org This methodology is also applicable to the synthesis of diaryl ethers and represents a viable alternative to the Ullmann condensation. organic-chemistry.org

Once synthesized, a thorough characterization of the compound is essential. This would involve a suite of spectroscopic techniques to confirm its structure and purity.

Table 2: Common Spectroscopic Techniques for Characterization

| Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Provides detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the connectivity of the molecule. |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as the N-H stretches of the amine and the C-O stretch of the ether. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming its identity. |

Following synthesis and characterization, research would likely move towards evaluating the biological activity of this compound. This could involve screening the compound against a variety of biological targets, such as enzymes or receptors, to identify any potential therapeutic applications. Furthermore, computational studies, such as molecular docking, could be employed to predict and rationalize its binding to biological macromolecules.

While specific, detailed research findings on this compound are not yet widely available in the public domain, its structural features and the well-established importance of its constituent chemical motifs strongly suggest that it is a compound with significant potential for future investigation and application in various fields of chemical science.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-(2-ethylphenoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO/c1-2-10-6-3-4-9-13(10)17-14-11(15)7-5-8-12(14)16/h3-9H,2,16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBRDQRFRTFCIBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OC2=C(C=CC=C2Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601282302 | |

| Record name | 3-Chloro-2-(2-ethylphenoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601282302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946714-69-8 | |

| Record name | 3-Chloro-2-(2-ethylphenoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946714-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-(2-ethylphenoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601282302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Route Design for 3 Chloro 2 2 Ethylphenoxy Aniline

Retrosynthetic Disconnections and Fragment Analysis

Retrosynthetic analysis of 3-Chloro-2-(2-ethylphenoxy)aniline reveals two primary disconnection points, leading to logical precursor molecules. The most apparent disconnections are at the ether (C-O) bond and the amine (C-N) bond.

C-O Bond Disconnection: Cleavage of the ether linkage suggests two main synthetic routes. The first involves a nucleophilic attack from 2-ethylphenoxide onto an activated 2,6-dichloronitrobenzene or a related electrophilic species, followed by reduction of the nitro group. The second, and more common, approach is a cross-coupling reaction between 2-ethylphenol (B104991) and a suitable 3-chloro-2-haloaniline derivative or its nitro precursor.

C-N Bond Disconnection: Disconnecting the C-N bond points towards the amination of a pre-formed diaryl ether. This would involve a precursor such as 1-chloro-2-(2-ethylphenoxy)-3-halobenzene, which would then undergo an amination reaction.

Based on this analysis, the key building blocks for the synthesis are identified as 2-ethylphenol and a variously substituted 1,3-dichlorobenzene (B1664543) or 3-chloroaniline (B41212) derivative.

Direct Synthetic Pathways and Catalytic Approaches

Several powerful catalytic methods can be employed to construct the this compound framework. The choice of pathway often depends on the availability of starting materials, desired yield, and tolerance to functional groups.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination, Ullmann Condensation Derivatives)

Palladium- and copper-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis for forming C-N and C-O bonds.

The Buchwald-Hartwig amination provides a versatile method for C-N bond formation. wikipedia.org In a potential synthesis of the target molecule, this reaction could be used to couple ammonia (B1221849) or an ammonia equivalent with a pre-formed 1-chloro-2-(2-ethylphenoxy)-3-halobenzene. The development of sterically hindered phosphine (B1218219) ligands has significantly expanded the scope of this reaction to include challenging substrates. wikipedia.orgtcichemicals.comtcichemicals.com

Table 1: Typical Conditions for Buchwald-Hartwig Amination

| Component | Example | Role |

|---|---|---|

| Catalyst | Pd(dba)₂ or Pd(OAc)₂ | Palladium(0) source |

| Ligand | XPhos, BINAP, DPEPhos | Stabilizes Pd, facilitates catalytic cycle |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Activates the amine, facilitates reductive elimination |

| Solvent | Toluene, Dioxane, THF | Aprotic, non-coordinating solvent |

| Amine Source | Ammonia, Benzophenone imine, LiHMDS | Provides the nitrogen atom |

This table presents generalized conditions and specific reagents may vary based on the substrate.

The Ullmann condensation is a classical copper-catalyzed reaction for forming diaryl ethers. wikipedia.orgorganic-chemistry.org Modern variations often use ligands to facilitate the reaction at lower temperatures. magtech.com.cnnih.gov A plausible route involves the coupling of 2-ethylphenol with a di- or tri-substituted benzene (B151609) ring, such as 2,6-dichloronitrobenzene. The nitro group can then be reduced to the target aniline (B41778). A similar strategy has been successfully used for the synthesis of 3-chloro-4-(4'-chlorophenoxy)aminobenzene, where 4-chlorophenol (B41353) is coupled with 3,4-dichloronitrobenzene (B32671) using a copper catalyst, followed by reduction. nih.gov

Table 2: Representative Conditions for Ullmann Ether Synthesis

| Component | Example | Role |

|---|---|---|

| Catalyst | CuI, CuO nanoparticles, Cu powder | Copper(I) or Copper(II) source |

| Ligand | Proline, Phenanthroline (optional) | Accelerates the reaction |

| Base | K₂CO₃, Cs₂CO₃, KOH | Deprotonates the phenol (B47542) |

| Solvent | DMF, NMP, Pyridine | High-boiling polar aprotic solvent |

This table presents generalized conditions. Ligand-free versions often require higher temperatures.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) offers a direct pathway to form the ether linkage. This reaction requires an aryl halide that is "activated" by the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group.

A viable SNAr strategy would involve the reaction of 2-ethylphenoxide with a substrate like 2,6-dichloronitrobenzene or 1,2-dichloro-3-nitrobenzene. The highly electron-withdrawing nitro group facilitates the displacement of one of the chlorine atoms by the incoming nucleophile. The resulting nitro-ether intermediate can then be readily reduced to the desired aniline using standard reducing agents such as SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid. The synthesis of 2-chloro-1-ethoxy-4-nitrobenzene (B1602237) from 1,2-dichloro-4-nitrobenzene and sodium ethoxide serves as a good precedent for this type of transformation. chegg.com

Electrophilic Aromatic Substitution (EAS) Methodologies with Amination

Building the molecule through electrophilic aromatic substitution (EAS) is another potential, though more complex, route. This would likely involve introducing the substituents onto a pre-existing benzene ring in a stepwise manner. For instance, one could start with 2-ethylphenol and perform a chlorination followed by nitration. However, controlling the regioselectivity of these reactions can be challenging. The directing effects of the hydroxyl and ethyl groups would need to be carefully considered.

A more controlled approach involves using a protecting group for the amine. For example, one could start with an aniline derivative, protect it as an acetanilide (B955), perform the necessary electrophilic substitutions, and then deprotect the amine. libretexts.org However, given the substitution pattern of the target molecule, building the diaryl ether first and then introducing or revealing the amine functionality is generally a more convergent and higher-yielding strategy.

Domino and Multi-Component Reaction Sequences

Domino reactions, also known as tandem or cascade reactions, involve two or more bond-forming events occurring under the same reaction conditions without the isolation of intermediates. nih.govepfl.ch While a specific domino reaction for this compound is not readily found in the literature, one could be designed. For example, a process could be envisioned where an initial coupling reaction creates a functionality that then triggers a subsequent intramolecular cyclization or substitution. A metal-free, three-component reaction of anilines, acetophenones, and elemental sulfur to form 2-aroylbenzothiazoles showcases the power of domino strategies in building complex molecules from simple precursors. nih.gov

Synthesis of Precursor Molecules and Key Intermediates

The success of any synthetic route hinges on the efficient preparation of its key building blocks.

2-Ethylphenol: This precursor is commercially available but can also be synthesized through several methods. nih.gov A common industrial preparation involves the ortho-alkylation of phenol with ethylene (B1197577) in the presence of an aluminum phenolate (B1203915) catalyst at high temperature and pressure. nih.govwikipedia.org Laboratory-scale syntheses can also be achieved by the gas-phase alkylation of phenol with ethanol (B145695) over zeolite catalysts like HZSM5 or HMCM22, which can offer selectivity towards the ortho or para isomers depending on the catalyst's pore size. conicet.gov.ar

Substituted Chloro-nitro-aromatics: Intermediates like 2-chloro-1-ethoxy-3-nitrobenzene (B1629044) or its methoxy (B1213986) analogue are documented. guidechem.comguidechem.combldpharm.com These are typically synthesized via nucleophilic aromatic substitution on a dichloronitrobenzene derivative. For example, 1,2-dichloro-3-nitrobenzene can be reacted with an alkoxide to yield the corresponding 2-alkoxy-1-chloro-3-nitrobenzene.

Substituted Anilines: Precursors like 3-chloro-2-methylaniline (B42847) can be prepared by the reduction of the corresponding nitro compound, 1-chloro-2-methyl-3-nitrobenzene, using methods such as iron in the presence of an acid. prepchem.comgoogle.com

Optimization of Reaction Conditions and Yields for Scalability

The transition from laboratory-scale synthesis to industrial production necessitates a thorough optimization of reaction parameters to ensure efficiency, cost-effectiveness, and safety. Key factors influencing the yield and scalability of this compound synthesis include reactant ratios, temperature, and the choice of catalysts and solvents.

A critical step in the synthesis is often the coupling of a substituted aniline with a phenoxy derivative. For analogous reactions, studies have shown that precise control over the stoichiometry of reactants is paramount. For instance, in the scalable synthesis of a benzoxazinone (B8607429) derivative, an optimal molar ratio of the starting materials, along with a specific reaction temperature of 110 °C in toluene, was crucial for maximizing the yield. researchgate.net Effective mixing, which ensures proper dispersion of intermediates, is another critical parameter that becomes more challenging on a larger scale. Maintaining equivalent impeller tip speeds in reactors of different sizes has been shown to achieve comparable yields, highlighting the importance of momentum transfer in scalable reactions. researchgate.net

The choice of base can also significantly impact the reaction outcome. In some amidation reactions, for example, sodium hydride (NaH) has been identified as the most effective base, leading to yields as high as 80%. researchgate.net Temperature is another lever that can be adjusted to improve yields. In certain base- and catalyst-free reactions, increasing the temperature to 150°C has led to a considerable increase in product yield. researchgate.net

The workup and purification process are also vital for obtaining a high-purity product in large quantities. Optimized workup conditions, which may involve a specific sequence of quenching, neutralization, and recrystallization, can be crucial for maximizing the final yield. researchgate.net For example, a combination of HCl quenching, NH3 neutralization, and recrystallization has been shown to afford an 83% yield in the synthesis of a complex heterocyclic compound. researchgate.net

Table 1: Factors Affecting Scalability and Yield

| Parameter | Optimized Condition/Observation | Impact |

| Reactant Ratio | Optimal molar ratio of reactants is critical. researchgate.net | Maximizes conversion and minimizes side products. |

| Temperature | Specific temperatures (e.g., 110°C) can be optimal for certain reactions. researchgate.net Increasing temperature can improve yields in some cases. researchgate.net | Influences reaction rate and selectivity. |

| Mixing | Equivalent impeller tip speeds in scaled-up reactors. researchgate.net | Ensures efficient mass and heat transfer. |

| Base | Sodium hydride (NaH) has shown high efficacy in some amidation reactions. researchgate.net | Can significantly influence reaction rate and yield. |

| Workup | Optimized quenching, neutralization, and recrystallization steps. researchgate.net | Crucial for isolating the pure product and maximizing final yield. |

Green Chemistry Principles and Sustainable Synthetic Approaches

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. The synthesis of this compound is no exception, with research focusing on more sustainable methodologies.

Solvent-Free or Aqueous Media Reactions

A key principle of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). Performing reactions in solvent-free ("neat") conditions or in water can significantly improve the environmental profile of a synthesis.

Solvent-free reactions have been shown to be viable for certain amidation processes, with product yields reaching 32% even in the absence of a catalyst. researchgate.net While this yield may be lower than in solvent-based systems, the elimination of solvent waste is a significant advantage.

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Ultrasound-assisted synthesis in water has proven to be highly effective for various reactions. For instance, the synthesis of dihydroquinolines under ultrasonic irradiation in water resulted in a 96% yield in just one hour, compared to 80% yield in four hours under silent conditions. nih.gov This demonstrates the potential of aqueous media, especially when combined with other green technologies, to enhance both the efficiency and sustainability of chemical synthesis.

Microwave-Assisted and Ultrasound-Promoted Synthesis

Microwave and ultrasound irradiation are energy-efficient techniques that can significantly accelerate reaction rates and improve yields. nih.govajrconline.org These methods often lead to cleaner reactions with fewer side products.

Microwave-assisted organic synthesis has emerged as a powerful tool for rapid and efficient chemical transformations. ajrconline.org It often results in higher yields and shorter reaction times compared to conventional heating methods. ajrconline.org For example, the microwave-assisted synthesis of certain quinoline (B57606) derivatives has been successfully demonstrated. jmpas.combohrium.com

Ultrasound irradiation promotes chemical reactions through acoustic cavitation, which generates localized high temperatures and pressures. This can lead to dramatic improvements in reaction rates and yields. nih.gov Ultrasound has been successfully used to promote the synthesis of various heterocyclic compounds, often in green solvents like water and with reduced reaction times. nih.govnih.govmdpi.comsemanticscholar.org For example, an ultrasound-promoted synthesis of chalcone (B49325) derivatives was achieved in high yields under neat conditions, highlighting the dual benefits of this technology. semanticscholar.org

Table 2: Comparison of Conventional and Green Synthesis Methods

| Method | Reaction Time | Yield | Environmental Impact |

| Conventional Heating | Hours to days nih.govajrconline.org | Often moderate to good nih.govajrconline.org | High, due to solvent use and energy consumption. |

| Microwave-Assisted | Minutes to hours ajrconline.orgjmpas.com | Often higher than conventional methods ajrconline.org | Reduced energy consumption and reaction times. ajrconline.org |

| Ultrasound-Promoted | Minutes to hours nih.govmdpi.com | Generally high, with improved rates nih.govmdpi.com | Energy efficient, can be used with green solvents. nih.gov |

Application of Novel and Recyclable Catalytic Systems

The development of novel and recyclable catalysts is another cornerstone of green chemistry. Catalysts can enhance reaction efficiency, reduce waste, and allow for milder reaction conditions. The ability to recover and reuse a catalyst is particularly important for industrial applications to minimize costs and environmental impact.

Heterogeneous catalysts, which are in a different phase from the reactants, are often preferred for their ease of separation and recycling. nih.gov For instance, various recyclable heterogeneous catalysts have been developed for the ring-opening of epoxides, a reaction type relevant to the synthesis of related structures. nih.gov These include metal-organic frameworks (MOFs) and catalysts based on magnetic nanoparticles, which can be easily recovered using a magnet. nih.gov

Even waste materials can be repurposed as catalysts. For example, kinnow peel powder has been successfully used as a recyclable catalyst for the synthesis of β-amino alcohols. nih.gov While the catalytic activity may decrease over several cycles, this approach represents a significant step towards a circular economy in chemical synthesis. nih.gov The use of recyclable catalysts, such as those based on nickel alloys (e.g., Raney-Ni), has also been explored for hydrogenation reactions, which are common in the synthesis of anilines. google.com

Chemical Reactivity, Transformation Pathways, and Mechanistic Elucidation of 3 Chloro 2 2 Ethylphenoxy Aniline

Reactivity Profile of the Aniline (B41778) Moiety

The aniline moiety in 3-Chloro-2-(2-ethylphenoxy)aniline is the primary center of reactivity. The amino group (-NH₂) is a strong activating group, while the chlorine atom is a deactivating but ortho-, para-directing substituent. The bulky 2-ethylphenoxy group at the ortho position introduces significant steric hindrance, which will play a crucial role in the regioselectivity of various reactions.

The amino group in the aniline ring is a potent activating group for electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions relative to itself. byjus.com However, in this compound, the positions ortho and para to the amino group are C4 and C6. The C2 position is already substituted. The directing effects of the substituents on the aniline ring are summarized in the table below.

Table 1: Predicted Directing Effects of Substituents on the Anilino Ring for Electrophilic Aromatic Substitution

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -NH₂ | C1 | Strongly Activating | Ortho, Para |

| -Cl | C3 | Deactivating | Ortho, Para |

| -OAr (phenoxy) | C2 | Activating | Ortho, Para |

Considering the combined electronic and steric effects, electrophilic attack is most likely to occur at the C4 and C6 positions. The C6 position is sterically hindered by the adjacent bulky 2-ethylphenoxy group. The C4 position is para to the strongly activating amino group and meta to the deactivating chloro group, making it electronically favored. Therefore, substitution at the C4 position is expected to be the major pathway for many EAS reactions. researchgate.net In strongly acidic media, the amino group can be protonated to form the anilinium ion (-NH₃⁺), which is a strong deactivating and meta-directing group. byjus.com This would direct incoming electrophiles to the C5 position.

Halogenation: Direct bromination of aniline typically leads to polysubstitution, forming 2,4,6-tribromoaniline. byjus.com For this compound, monosubstitution is more likely due to the existing substituents. The primary product would be 4-bromo-3-chloro-2-(2-ethylphenoxy)aniline. To achieve controlled monobromination, the reactivity of the amino group can be tempered by acetylation to form the corresponding acetanilide (B955), followed by bromination and subsequent hydrolysis. quora.com

Nitration: Direct nitration of anilines with a mixture of nitric and sulfuric acid can be problematic, often leading to oxidation and the formation of a significant amount of the meta-substituted product due to the protonation of the amino group in the strong acid. byjus.com A common strategy to avoid this is to first protect the amino group via acetylation. The resulting acetanilide can then be nitrated, which would favor the formation of the 4-nitro product, followed by deprotection.

Sulfonation: Sulfonation of aniline with fuming sulfuric acid typically yields sulfanilic acid (4-aminobenzenesulfonic acid). byjus.com For the title compound, sulfonation is expected to occur at the C4 position, yielding 4-amino-2-chloro-3-(2-ethylphenoxy)benzenesulfonic acid.

The lone pair of electrons on the nitrogen atom of the aniline moiety makes it nucleophilic. quora.com However, the nucleophilicity of the nitrogen in this compound is expected to be reduced compared to aniline itself due to the electron-withdrawing inductive effect of the chlorine atom and the steric hindrance posed by the ortho-phenoxy group.

This nucleophilicity allows for a range of derivatization reactions at the amino group. While specific studies on this compound are lacking, analogous reactions with other substituted anilines are well-documented.

Table 2: Potential Nucleophilic Derivatization Reactions

| Reagent | Product Type |

| Alkyl halide | N-Alkylated aniline |

| Acyl halide/Anhydride | N-Acylated aniline (Amide) |

| Isocyanate | Urea derivative |

| Aldehyde/Ketone | Imine (Schiff base) |

The formation of Schiff bases (imines) through condensation with aldehydes or ketones is a common derivatization. These reactions are typically reversible and catalyzed by acid.

The amino group of anilines is susceptible to oxidation by various oxidizing agents. acs.orgacs.orgcdnsciencepub.comarabjchem.org The oxidation of anilines can lead to a variety of products, including nitrosobenzenes, nitrobenzenes, azoxybenzenes, azobenzenes, and polymeric materials, depending on the oxidant and reaction conditions. The initial step in the oxidation is often the formation of an arylamino radical. acs.org For this compound, oxidation could potentially lead to complex mixtures.

Conversely, the amino group itself is in a reduced state. However, the synthesis of this compound likely involves the reduction of a nitro group. The reduction of a corresponding nitro-precursor, 2-chloro-1-(2-ethylphenoxy)-3-nitrobenzene, would be a common synthetic route to obtain this compound. Typical reducing agents for this transformation include metals in acidic media (e.g., Sn/HCl, Fe/HCl) or catalytic hydrogenation. patsnap.comgoogle.comgoogle.com

Acylation: The amino group of this compound can be readily acylated by reacting with acyl halides or anhydrides to form amides. wikipedia.orglibretexts.org A common example is acetylation with acetic anhydride. This reaction is often performed to protect the amino group or to reduce its activating effect in electrophilic aromatic substitution reactions. quora.com The steric hindrance from the ortho-phenoxy group might slow down the rate of acylation compared to less hindered anilines. nih.gov

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. However, overalkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, can be an issue. wikipedia.org More controlled mono-alkylation can often be achieved through reductive amination, which involves the reaction with an aldehyde or ketone in the presence of a reducing agent. Catalytic N-alkylation using alcohols as alkylating agents in the presence of transition metal catalysts is also a modern and efficient method. nih.govresearchgate.netacs.org The steric hindrance around the amino group in this compound would likely favor mono-alkylation. researchgate.net

Chemical Behavior of the Phenoxy Group

The phenoxy group in this compound consists of a diaryl ether linkage. Diaryl ethers are generally very stable and less reactive than alkyl ethers.

Cleavage of the ether bond in diaryl ethers is challenging due to the strength of the C(sp²)-O bond. rsc.orgnih.govrsc.orgnih.govresearchgate.net Unlike alkyl ethers, which can be cleaved by strong acids like HBr or HI, diaryl ethers are typically resistant to these conditions. The cleavage of such ethers often requires more drastic conditions or specific reagents.

Recent developments have shown that diaryl ether cleavage can be achieved through methods such as electrocatalytic hydrogenolysis or visible-light photoredox catalysis. nih.govnih.gov These methods often involve the generation of radical intermediates or the activation of the aromatic ring to facilitate nucleophilic attack. For instance, an electrochemical method for nucleophilic aromatic substitution on diaryl ethers has been reported, which could potentially be applied to cleave the ether bond in this compound, leading to a phenol (B47542) and a substituted aniline derivative. rsc.org

Substitutions on the Phenoxy Aromatic Ring

The phenoxy ring in this compound contains two activating substituents: the ether oxygen and the ethyl group. Both are ortho-, para-directing for electrophilic aromatic substitution reactions. The ether oxygen is a strong activating group due to the resonance donation of its lone pair electrons into the aromatic system. The ethyl group is a weak activating group, operating through hyperconjugation and weak induction.

The directing effects of these two groups are synergistic. The positions ortho and para to the ether oxygen are activated. The ethyl group at the 2-position of the phenoxy ring will further activate the 4- and 6-positions. Therefore, electrophilic attack is strongly favored at the position para to the ether linkage (4-position of the phenoxy ring) due to the combined activating influence and reduced steric hindrance compared to the ortho positions.

Common electrophilic substitution reactions that could be anticipated on the phenoxy ring include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. However, the strong activating nature of the phenoxy group can lead to challenges such as polysubstitution and side reactions, particularly under harsh conditions. libretexts.org For instance, direct nitration or bromination of highly activated phenols can be difficult to control. libretexts.org

| Reaction | Reagents | Expected Major Product (on Phenoxy Ring) |

| Nitration | Dilute HNO₃ | 3-Chloro-2-(2-ethyl-4-nitrophenoxy)aniline |

| Bromination | Br₂ in a non-polar solvent | 3-Chloro-2-(4-bromo-2-ethylphenoxy)aniline |

| Sulfonation | Concentrated H₂SO₄ | 4-((2-Amino-6-chlorophenyl)oxy)-3-ethylbenzenesulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(4-((2-Amino-6-chlorophenyl)oxy)-3-ethylphenyl)ethan-1-one |

Reactivity of the Chloro Substituent

The chloro group on the aniline ring is generally unreactive towards nucleophilic attack under standard conditions. However, its reactivity can be enhanced in specific reaction types such as nucleophilic displacement under forcing conditions or through transition metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions at the Halogenated Position

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile method for forming new carbon-carbon and carbon-heteroatom bonds at the position of the chloro substituent. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, significant advances in ligand design and catalyst development have enabled their efficient use in various transformations. acs.org

Common cross-coupling reactions applicable to this compound include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a new C-N bond, which could be used to introduce a second amino group or a more complex nitrogen-containing substituent.

Stille Coupling: Coupling with an organotin reagent, catalyzed by palladium.

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: A palladium- and copper-cocatalyzed reaction with a terminal alkyne to introduce an alkynyl group.

The bulky ortho-phenoxy group could influence the efficiency of these reactions, potentially requiring specialized bulky ligands on the metal catalyst to facilitate the reaction. scirp.org Recent developments have even demonstrated "oxygenative" cross-coupling reactions that can convert aryl chlorides into diaryl ethers, providing a novel synthetic route. acs.org

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Linkage |

| Suzuki | Ar'-B(OH)₂ | Pd(PPh₃)₄, Base | C-Ar' |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, Ligand, Base | C-NR₂ |

| Heck | Alkene | Pd(OAc)₂, PPh₃, Base | C-Alkene |

| Sonogashira | Alkyne | Pd(PPh₃)₄, CuI, Base | C-Alkyne |

Influence of Steric and Electronic Effects on Reaction Regio- and Chemoselectivity

The reactivity and selectivity of this compound are dictated by a complex interplay of steric and electronic effects exerted by its substituents.

Electronic Effects:

Amino Group (-NH₂): A strong activating group with a powerful +M (mesomeric) effect. It is ortho-, para-directing for electrophilic aromatic substitution on the aniline ring. allen.inbyjus.com

Chloro Group (-Cl): A deactivating group due to its -I (inductive) effect, but it is ortho-, para-directing because of its +M effect. chemistrysteps.com

Phenoxy Group (-OAr): An activating, ortho-, para-directing group due to the +M effect of the ether oxygen.

Ethyl Group (-CH₂CH₃): A weak activating group through a +I effect and hyperconjugation, directing ortho and para.

In electrophilic substitution on the aniline ring, the powerful activating and directing effect of the amino group dominates. Substitution would be expected to occur at the positions ortho and para to the amino group (positions 4 and 6). However, the 2-position is blocked by the phenoxy group and the 6-position is blocked by the chloro group. Thus, electrophilic attack on the aniline ring is most likely to occur at the 4-position (para to the amino group). In strongly acidic media, the amino group can be protonated to form an anilinium ion (-NH₃⁺), which is a strongly deactivating and meta-directing group. quora.com

Steric Effects: The 2-(2-ethylphenoxy) group is exceptionally bulky. This steric hindrance will significantly influence the reactivity of the adjacent functional groups.

It will hinder electrophilic attack at the 6-position of the aniline ring.

It will sterically encumber the amino group, potentially slowing down reactions involving the nitrogen atom.

It will present a significant steric barrier for cross-coupling reactions at the 3-position (the chloro substituent). This may necessitate the use of catalysts with specific ligand architectures designed to overcome steric hindrance. scirp.org

The combination of these effects leads to a molecule with distinct regions of reactivity. The phenoxy ring is activated for electrophilic substitution, primarily at the 4-position. The aniline ring is also activated for electrophilic substitution, with the 4-position being the most probable site of attack. The chloro group is relatively inert to direct nucleophilic substitution but can be functionalized via cross-coupling reactions, although this is likely to be challenging due to steric hindrance.

Detailed Mechanistic Investigations (e.g., Transition State Analysis, Kinetic Studies)

Electrophilic Aromatic Substitution: Kinetic studies on the electrophilic substitution of substituted anilines have shown that the reaction rates are highly dependent on the nature and position of the substituents. researchgate.netcdnsciencepub.com For reactions on the aniline ring of the target molecule, the formation of the sigma complex (Wheland intermediate) would be the rate-determining step. The stability of this intermediate is enhanced by the electron-donating amino group.

Nucleophilic Aromatic Substitution (SNAr): Mechanistic studies on SNAr reactions of diaryl ethers with anilines have provided insights into the influence of steric and electronic factors. rsc.org For the chloro substituent on the aniline ring, a hypothetical SNAr reaction would proceed via a high-energy Meisenheimer complex. Kinetic studies on related systems show that steric hindrance at the reaction center can dramatically decrease the reaction rate by destabilizing the formation of the required intermediate. rsc.org

Cross-Coupling Reactions: The catalytic cycles of palladium-catalyzed cross-coupling reactions are well-established and generally involve three main steps: oxidative addition, transmetalation, and reductive elimination. acs.org For this compound, the oxidative addition of the C-Cl bond to the palladium(0) complex would likely be the rate-limiting step, as C-Cl bonds are less reactive than C-Br or C-I bonds. The steric bulk of the ortho-phenoxy group would also influence the kinetics of this step. Kinetic and mechanistic studies on the reductive elimination of diaryl ethers from palladium(II) complexes have highlighted the significant impact of both steric and electronic properties of the ligands and substrates on the reaction rate. scirp.org

Theoretical and Computational Chemistry Studies of 3 Chloro 2 2 Ethylphenoxy Aniline

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Gaps, NBO Analysis)

The electronic structure of a molecule is fundamental to its chemical behavior. Theoretical methods, particularly Density Functional Theory (DFT), are instrumental in analyzing the electronic properties of 3-Chloro-2-(2-ethylphenoxy)aniline. Key aspects of this analysis include the examination of frontier molecular orbitals (FMOs) and Natural Bond Orbital (NBO) analysis.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs that play a crucial role in chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its electron-accepting ability. The energy difference between these orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for assessing molecular stability and reactivity. A smaller energy gap generally implies higher reactivity. For analogous aromatic compounds, the HOMO is often located on the aniline (B41778) ring system, while the LUMO may be distributed across the substituted phenyl ring. scispace.com The transition from HOMO to LUMO typically indicates a charge transfer within the molecule. scispace.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic distribution within the molecule. It helps in understanding charge transfer, electron delocalization, and intramolecular interactions by analyzing the interactions between filled and vacant orbitals. researchgate.net For substituted anilines, NBO analysis can elucidate how substituents influence the charge distribution on the aromatic ring and the amino group. researchgate.net

Below is a table illustrating typical HOMO-LUMO energy gaps for related chloro-substituted aromatic compounds, calculated using DFT methods.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 3-chloro-4-hydroxyquinolin-2(1H)-one | -6.49 | -2.07 | 4.42 |

| 2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide | - | - | 4.89 |

| 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide | - | - | 4.94 |

Data is illustrative and based on findings for structurally related compounds. scispace.comijcce.ac.ir

Conformational Analysis and Potential Energy Surface Exploration

The presence of flexible dihedral angles in this compound, particularly around the ether linkage and the ethyl group, gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. This is achieved by exploring the molecule's potential energy surface (PES).

Computational methods, such as semiempirical and ab initio calculations, can be used to map out the PES by systematically changing the key dihedral angles and calculating the corresponding energy. colostate.edu For substituted anilines like 2- and 3-ethylaniline, studies have shown that interactions between the ring substituents are largely steric in nature. colostate.edu The exploration of the PES for this compound would reveal the preferred spatial arrangement of the phenoxy and ethyl groups relative to the aniline ring. This analysis is crucial as the conformation can significantly influence the molecule's physical, chemical, and biological properties.

Reaction Mechanism Elucidation through Quantum Chemical Modeling

Quantum chemical modeling is a powerful tool for investigating the mechanisms of chemical reactions at a molecular level. For this compound, this could involve studying its reactions with various reagents, such as radicals or electrophiles. For instance, the reaction with hydroxyl (OH) radicals, which is important in atmospheric chemistry, can be modeled. researchgate.net

Such studies typically involve:

Locating Transition States: Identifying the high-energy transition state structures that connect reactants to products.

Calculating Activation Energies: Determining the energy barriers for different reaction pathways, such as hydrogen abstraction from the amino group or the ethyl side chain, or addition to the aromatic rings. researchgate.net

Intrinsic Reaction Coordinate (IRC) Calculations: Confirming that the identified transition state correctly connects the reactants and products. researchgate.net

By modeling these reactions, one can predict the most likely reaction pathways and the nature of the resulting products, providing valuable insights into the compound's reactivity and potential degradation pathways.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures.

Vibrational Frequencies: DFT calculations are widely used to compute the vibrational frequencies corresponding to the normal modes of vibration. researchgate.net The calculated frequencies, after appropriate scaling, can be compared with experimental data from FT-IR and Raman spectroscopy. researchgate.net This comparison aids in the assignment of the observed spectral bands to specific molecular motions, such as C-H stretching, N-H bending, and C-Cl stretching. researchgate.net For substituted anilines, the vibrational modes of the amino group are of particular interest. researchgate.net

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another important application of computational chemistry. researchgate.netnih.gov Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide theoretical chemical shifts that show good agreement with experimental values. researchgate.net This is particularly useful for complex molecules where spectral interpretation can be challenging. For paramagnetic systems, the prediction of NMR shifts requires knowledge of electron paramagnetic resonance (EPR) parameters. semanticscholar.org

A table of predicted and experimental vibrational frequencies for a related molecule, 3-chloro-4-methyl aniline, is presented below to illustrate the utility of these calculations.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C-C stretching | 1597 | 1615 |

| C-C stretching | 1589 | 1588 |

| C-C stretching | 1581 | 1543 |

| C-Cl stretching | 451 | 512 |

Data is for 3-chloro-4-methyl aniline and serves as an example of the application of these methods. researchgate.net

Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding, Steric Repulsions)

The specific arrangement of substituents on the this compound backbone can lead to significant intramolecular interactions that influence its conformation and properties. These interactions can be investigated using computational methods.

Hydrogen Bonding: The proximity of the amino group's hydrogen atoms to the ether oxygen or the chlorine atom could potentially lead to intramolecular hydrogen bonding. Theoretical studies can quantify the strength and geometric parameters of such bonds. nih.gov For example, in related systems, intramolecular N-H···F hydrogen bonds have been characterized both experimentally and theoretically. nih.gov

Steric Repulsions: The bulky ethylphenoxy group at the 2-position and the chlorine atom at the 3-position can cause steric hindrance, forcing the molecule to adopt specific conformations to minimize these repulsive interactions. colostate.edu Conformational analysis, as discussed in section 4.2, is the primary tool for investigating these steric effects. The interplay between attractive hydrogen bonding and repulsive steric interactions often dictates the most stable molecular geometry.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and a particular property of interest. For this compound and related compounds, QSPR models could be developed to predict various properties.

The process involves:

Descriptor Calculation: Calculating a large number of molecular descriptors (e.g., electronic, topological, geometrical) for a set of related molecules using computational chemistry software.

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates a subset of these descriptors with an experimentally measured property.

Model Validation: Testing the predictive power of the model on an independent set of compounds.

Such studies on related aniline derivatives have been used to predict their biological activity (Structure-Activity Relationship, SAR) or other chemical properties. ijcce.ac.ir This approach allows for the estimation of properties for new or untested compounds, like this compound, based on its calculated molecular descriptors.

Advanced Spectroscopic and Structural Characterization of 3 Chloro 2 2 Ethylphenoxy Aniline and Its Derivatives

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals can be achieved.

¹H and ¹³C NMR Spectroscopic Analysis

While specific experimental data for 3-Chloro-2-(2-ethylphenoxy)aniline is not publicly available, its expected NMR signatures can be predicted based on established chemical shift principles and data from analogous compounds such as 3-chloroaniline (B41212) chemicalbook.comchemicalbook.comrsc.org, aniline (B41778) hmdb.cachemicalbook.com, and various substituted ethers.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the different chemical environments within the molecule. The aromatic region (approx. 6.5-7.5 ppm) would be complex, containing signals for the seven protons distributed across the two benzene (B151609) rings. The protons on the aniline ring are influenced by the electron-donating amino (-NH2) group, the electron-withdrawing chloro (-Cl) group, and the phenoxy ether linkage. The protons on the phenoxy ring are influenced by the ether oxygen and the ortho-positioned ethyl group. The ethyl group itself would present a characteristic triplet for its terminal methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂) protons. A broad singlet, corresponding to the two amine (-NH₂) protons, would also be present, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, 14 distinct signals are expected (unless there is accidental signal overlap). The chemical shifts of the aromatic carbons are determined by the attached substituents. Key predicted signals include those for the carbon atoms directly bonded to the nitrogen (C-N), chlorine (C-Cl), and the ether oxygen (C-O), which are crucial for confirming the substitution pattern. The aliphatic carbons of the ethyl group would appear at the high-field (upfield) end of the spectrum.

The following table outlines the predicted chemical shifts for this compound.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aniline Ring Protons (3H) | 6.7 – 7.2 | 115 – 148 |

| Ethylphenoxy Ring Protons (4H) | 6.8 – 7.4 | 112 – 156 |

| Amine Protons (-NH₂) | 3.5 – 4.5 (broad singlet) | N/A |

| Ethyl Methylene Protons (-CH₂) | ~2.6 (quartet) | ~25 – 30 |

| Ethyl Methyl Protons (-CH₃) | ~1.2 (triplet) | ~13 – 17 |

Note: The data in this table is predictive and based on the analysis of structurally similar compounds.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To resolve the complex spectral overlaps and definitively assign the structure, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu It would reveal correlations between adjacent protons on the aniline ring and on the ethylphenoxy ring, as well as the coupling between the methylene and methyl protons of the ethyl group. This helps to establish the proton connectivity within each molecular fragment. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com This technique is fundamental for unambiguously assigning the chemical shifts of protonated carbons by linking the well-resolved proton spectrum to the carbon spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment maps long-range (typically 2-4 bonds) couplings between protons and carbons. researchgate.net HMBC is critical for piecing together the molecular puzzle. For instance, it would show correlations from the protons on the aniline ring to the carbons of the ethylphenoxy ring (and vice-versa) across the ether linkage, confirming the C-O-C connection. It would also connect the ethyl group to its corresponding aromatic ring. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is useful for confirming stereochemistry and conformation. In this case, it could show through-space correlations between protons on the ethyl group and a nearby proton on the aniline ring, providing evidence for the molecule's preferred rotational conformation around the ether bond. youtube.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule by measuring its mass with extremely high accuracy. For this compound (C₁₄H₁₄ClNO ), the theoretical monoisotopic mass of the protonated molecular ion [M+H]⁺ is 248.0837 Da. HRMS analysis would confirm this elemental formula, distinguishing it from other potential structures with the same nominal mass.

Furthermore, the presence of a chlorine atom would be readily identified by a characteristic isotopic pattern for the molecular ion peak, with a second peak ([M+2]⁺) at two mass units higher having approximately one-third the intensity of the main peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Tandem mass spectrometry (MS/MS) experiments on the isolated molecular ion would induce fragmentation, providing valuable structural information. The fragmentation pathway can help to confirm the connectivity of the molecular fragments. Predicted key fragmentation steps for this compound include:

Cleavage of the C-O ether bond, leading to ions corresponding to the chlorophenoxy and ethylaniline fragments.

Loss of the ethyl group (C₂H₅) from the molecular ion.

Loss of small molecules such as HCl or HCN.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups. nist.gov Expected prominent bands include:

N-H Stretching: Two distinct sharp bands in the region of 3350-3500 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the primary amine (-NH₂) group. researchgate.net

C-H Stretching: Aromatic C-H stretches appearing above 3000 cm⁻¹, and aliphatic C-H stretches from the ethyl group appearing just below 3000 cm⁻¹.

C=C Stretching: Multiple sharp peaks in the 1450-1620 cm⁻¹ region, characteristic of the aromatic rings.

C-O-C Stretching: Strong, characteristic bands for the asymmetric and symmetric stretching of the aryl ether linkage, expected around 1200-1270 cm⁻¹.

C-Cl Stretching: A band in the fingerprint region, typically between 1000-1100 cm⁻¹, associated with the carbon-chlorine bond.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often produce strong Raman signals. The symmetric vibrations of the molecule, which may be weak in the IR spectrum, are often strong in the Raman spectrum, aiding in a more complete vibrational analysis.

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3500 - 3350 (two bands) |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Aliphatic C-H (-CH₂CH₃) | C-H Stretch | 2980 - 2850 |

| Aromatic Ring | C=C Stretch | 1620 - 1450 |

| Aryl Ether (-O-) | C-O-C Asymmetric Stretch | 1270 - 1200 |

| Aryl Halide (-Cl) | C-Cl Stretch | 1100 - 1000 |

Note: The data in this table is predictive and based on established group frequencies and data from similar compounds. chemicalbook.comnih.govspectrabase.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals (electronic transitions). The spectrum is sensitive to the extent of conjugation in a molecule. The structure of this compound contains two primary chromophores (the substituted aniline and ethylphenoxy rings).

The presence of the electron-donating amino group and the ether oxygen, acting as auxochromes, is expected to cause a significant bathochromic (red) shift of the π → π* transitions of the benzene rings to longer wavelengths compared to unsubstituted benzene. The spectrum would likely show multiple absorption maxima, with the main bands predicted to appear in the 230-320 nm range, which is characteristic for substituted anilines. nih.gov Studying derivatives with altered substitution patterns would provide further insight into how electronic effects modulate the absorption properties of this system.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

Should a single crystal of sufficient quality be grown, X-ray crystallography would provide the most definitive structural information by mapping the precise atomic positions in the solid state. Currently, there is no publicly available crystal structure for this compound.

If such an analysis were performed, it would yield a wealth of data, including:

Unambiguous confirmation of the atomic connectivity.

Precise bond lengths and angles for every bond in the molecule.

The dihedral angle between the planes of the two aromatic rings, which would define the molecule's three-dimensional conformation.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine group's protons and a neighboring acceptor atom (e.g., the ether oxygen or nitrogen of another molecule), which govern the crystal packing.

Analysis of related structures, such as derivatives of chlorophenoxy aniline, reveals that the crystal packing is often stabilized by such intermolecular hydrogen bonds. researchgate.net

Potential Applications and Role As a Building Block in Advanced Materials and Synthetic Chemistry

Utility as a Versatile Synthetic Intermediate for Complex Molecular Architectures

The structure of 3-Chloro-2-(2-ethylphenoxy)aniline makes it an exemplary synthetic intermediate. The primary amine group is a key functional handle, readily undergoing reactions such as diazotization, acylation, and alkylation to introduce further complexity. This reactivity is fundamental in multi-step syntheses. For instance, the amine can be converted into a diazonium salt, which is a gateway to a vast array of other functional groups through Sandmeyer or similar reactions.

The diaryl ether linkage provides a stable, yet flexible, core structure. The synthesis of such linkages is a significant area of research, with methods like the Ullmann condensation and Buchwald-Hartwig amination being prominent. organic-chemistry.org The presence of the chloro and ethyl groups on the aromatic rings allows for fine-tuning of the molecule's steric and electronic properties. This is crucial when designing bioactive molecules, where subtle structural changes can lead to significant differences in efficacy. Chiral amines, a class to which derivatives of this compound belong, are crucial building blocks for pharmaceuticals and agrochemicals. nih.gov The synthesis of related diaryl ethers and amines often involves coupling reactions under specific catalytic conditions, highlighting the importance of these structures as intermediates. researchgate.netacs.org

Precursor in Polymer Chemistry and Functional Material Development

Substituted anilines are well-established monomers for the synthesis of conducting polymers, such as polyaniline (PANI). rsc.orgresearchgate.net The polymerization of aniline (B41778) derivatives can be influenced by additives, including other aromatic amines like p-phenoxyaniline, to enhance reaction rates and control polymer properties. osti.gov The incorporation of this compound into a polymer backbone could yield materials with tailored characteristics.

The bulky 2-ethylphenoxy group would likely disrupt polymer chain packing, potentially increasing solubility in common organic solvents and improving processability. rsc.org The chlorine atom could enhance flame retardancy and thermal stability. Furthermore, the synthesis of polymers from aniline derivatives containing sulfur has been shown to produce materials with unique colors and electronic properties, suggesting that the heteroatom-rich structure of this compound could be a precursor to novel functional materials. nih.gov The development of polymers from various aniline monomers is a focus of research for applications in chemical sensors and electronics, due to their electrical properties and sensitivity to analytes like moisture and ammonia (B1221849). rsc.orgresearchgate.net

Application in Ligand Design for Catalysis

The molecular architecture of this compound is well-suited for the development of specialized ligands for metal-catalyzed reactions. The nitrogen of the amine group and the oxygen of the ether group can act as a bidentate chelate, coordinating to a metal center. The substituents on the aromatic rings—the chloro and ethyl groups—play a critical role in modulating the electronic and steric environment of the metal catalyst.

This "tuning" is essential for optimizing catalytic activity, selectivity, and stability. For example, phenoxy-amidine ligands have been successfully used to create aluminum and zinc complexes for the ring-opening polymerization of lactide, a key process in producing biodegradable plastics. rsc.org Similarly, aminophosphines, which share the amine functional group, can act as both a substrate and a ligand in rhodium-catalyzed reactions. researchgate.net The potential to synthesize a variety of chiral ligands from amine precursors underscores the importance of this class of compounds in asymmetric catalysis, where the goal is to produce a specific enantiomer of a chiral product. nih.gov

Exploration in Agrochemical and Industrial Chemical Synthesis

Aniline and its derivatives are foundational materials in the chemical industry, serving as starting points for dyes, herbicides, fungicides, and pharmaceuticals. evonik.com Chloroanilines, in particular, are important intermediates. For example, 3-chloro-2-methylaniline (B42847) is a known precursor for quinolinecarboxylic acid herbicides used in rice cultivation. The synthesis of this intermediate often involves the reduction of a nitrated precursor, a common industrial process. prepchem.com

The structural similarity suggests that this compound could be a valuable intermediate in the synthesis of new agrochemicals. The diaryl ether or diaryl amine moiety is found in molecules with potent antifungal activities against various plant pathogens. researchgate.net Research has shown that N,N-Diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamides, which are complex heterocyclic structures, exhibit significant herbicidal activity. researchgate.net The synthesis of such complex molecules often relies on versatile building blocks like substituted anilines. The specific ethylphenoxy group on the target molecule could be designed to enhance biological efficacy or improve physical properties such as environmental persistence or uptake by the target weed.

Interactive Data Table: Functional Group Roles

| Functional Group | Potential Role in Synthesis |

| Aniline (-NH2) | Nucleophile, base, precursor for diazonium salts, site for acylation/alkylation, monomer unit in polymerization. |

| Chloro (-Cl) | Influences electronic properties (inductive effect), can be a leaving group in nucleophilic substitution, modifies biological activity. |

| Ether (-O-) | Stable linker, provides conformational flexibility, potential coordination site for metal ligands. |

| Ethyl (-CH2CH3) | Adds steric bulk, increases lipophilicity, can influence solubility and binding interactions. |

Future Research Directions and Unresolved Challenges

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 3-Chloro-2-(2-ethylphenoxy)aniline likely relies on established methods for C-O and C-N bond formation, such as the Ullmann condensation and Buchwald-Hartwig amination. wikipedia.orgwikipedia.org However, significant opportunities exist for the development of more efficient and sustainable synthetic protocols.

Future research should focus on the following areas:

Catalyst Development: Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org While modern ligand-assisted copper catalysis has mitigated these issues to some extent, there is still a need for more active and robust catalysts that can operate under milder conditions and with lower catalyst loadings. magtech.com.cn For the Buchwald-Hartwig amination, the development of next-generation palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) could offer improved yields and broader functional group tolerance. youtube.com

Alternative Coupling Strategies: Investigating alternative cross-coupling reactions beyond the classical methods could lead to more efficient syntheses. This includes exploring nickel-catalyzed couplings, which offer a more earth-abundant and potentially more economical alternative to palladium. wikipedia.org

Green Chemistry Approaches: A significant challenge is the reduction of environmental impact. Future synthetic strategies should prioritize the use of greener solvents, minimize waste generation, and explore the use of renewable starting materials. magtech.com.cn The development of catalytic systems that can function in aqueous media or under solvent-free conditions would be a major advancement. nih.govresearchgate.net

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Ligand-Accelerated Ullmann Condensation | Milder reaction conditions, improved yields. | Development of novel, highly active copper-ligand complexes. |

| Buchwald-Hartwig Amination | High efficiency and broad substrate scope. | Design of advanced phosphine ligands for lower catalyst loading and room temperature reactions. wikipedia.orgyoutube.com |

| Nickel-Catalyzed Cross-Coupling | Use of a more abundant and economical metal. | Optimization of reaction conditions and ligand design for efficient C-O and C-N bond formation. wikipedia.org |

| Biocatalysis | High selectivity and mild reaction conditions. | Engineering of enzymes like nitroreductases for the synthesis of aniline (B41778) precursors. nih.gov |

Deeper Elucidation of Complex Reaction Pathways and Intermediates

A thorough understanding of the reaction mechanisms is paramount for optimizing synthetic routes and controlling product selectivity. For the synthesis of this compound, the mechanisms of the Ullmann and Buchwald-Hartwig reactions are of central importance.

Key areas for future investigation include:

Mechanistic Studies of the Ullmann Reaction: The precise mechanism of the Ullmann condensation is still a subject of debate, with proposals including radical pathways and organocopper intermediates. wikipedia.orgslideshare.netorganic-chemistry.org Detailed kinetic studies, in-situ spectroscopic analysis, and computational modeling could provide a clearer picture of the reactive intermediates and transition states involved.

Understanding Ligand Effects: In both copper- and palladium-catalyzed reactions, the structure of the ligand plays a crucial role in determining catalytic activity and selectivity. magtech.com.cnyoutube.com Future research should aim to establish clear structure-activity relationships for the ligands used in the synthesis of phenoxy anilines.

Characterization of Intermediates: The direct observation and characterization of catalytic intermediates in the Ullmann and Buchwald-Hartwig cycles are challenging but essential for a complete mechanistic understanding. Advanced spectroscopic techniques, such as cryo-spectroscopy, could be employed to trap and study these transient species.

Exploration of Novel Derivatization Strategies for Enhanced Functionality

The aniline and phenoxy moieties of this compound offer multiple sites for further functionalization, opening avenues for the creation of a diverse library of derivatives with potentially enhanced biological or material properties.

Future research in this area should explore:

Functionalization of the Aniline Group: The amino group can be readily derivatized through acylation, alkylation, and sulfonylation to introduce a wide range of functional groups. ijpsr.info These modifications can significantly alter the electronic properties and biological activity of the molecule.

Modification of the Aromatic Rings: The two aromatic rings can be further substituted through electrophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. This would allow for the introduction of additional substituents to fine-tune the molecule's properties.

Synthesis of Heterocyclic Analogues: The aniline moiety can serve as a precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent in many biologically active compounds. nih.gov

| Derivative Class | Synthetic Approach | Potential Applications |

| N-Acyl/Aryl Derivatives | Acylation with acid chlorides or anhydrides. | Pharmaceutical intermediates, functional materials. ijpsr.info |

| N-Alkyl Derivatives | Reductive amination, Buchwald-Hartwig amination. | Agrochemicals, material science. acs.org |

| Ring-Substituted Derivatives | Electrophilic aromatic substitution, cross-coupling. | Fine-tuning of electronic and steric properties. |

| Heterocyclic Derivatives | Cyclization reactions involving the aniline group. | Development of novel bioactive compounds. nih.gov |

Integration with Advanced Automation and Flow Chemistry Techniques

The adoption of automation and flow chemistry can significantly accelerate the synthesis and optimization of organic molecules. These technologies offer improved control over reaction parameters, enhanced safety, and the potential for high-throughput screening. rsc.org

Future research should focus on:

Development of Flow Synthesis Protocols: Translating the key synthetic steps for this compound and its derivatives to a continuous flow setup would enable more efficient and scalable production. rsc.orgacs.org This is particularly relevant for reactions that are highly exothermic or involve hazardous reagents.

Automated Reaction Optimization: Robotic platforms can be used to rapidly screen a wide range of reaction conditions (catalysts, ligands, solvents, bases, and temperatures) to identify the optimal parameters for a given transformation.

Computational Approaches for Predictive Design and Property Optimization

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules with desired functionalities. arxiv.orgresearchgate.netacs.org

Future research in this domain should involve:

Quantum Mechanical Calculations: Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. nih.gov This can provide insights into reaction mechanisms and guide the design of new catalysts and ligands.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of a series of derivatives with their biological activity or physical properties. nih.govresearchgate.netresearchgate.netdoi.orgnih.gov This can be used to predict the properties of unsynthesized compounds and prioritize synthetic targets.

Generative Molecular Design: Advanced machine learning techniques, such as generative models, can be employed to design novel molecules with optimized properties. arxiv.orgacs.orgnih.govmit.edu By training these models on large datasets of known molecules and their properties, it is possible to generate new chemical structures that are predicted to have high activity or other desirable characteristics.

| Computational Method | Application | Expected Outcome |

| Density Functional Theory (DFT) | Mechanistic studies, property prediction. | Deeper understanding of reaction pathways and electronic properties. nih.gov |

| QSAR | Predictive modeling of biological activity. | Identification of key structural features for desired functionality and prioritization of synthetic targets. researchgate.netdoi.org |

| Generative Models | De novo molecular design. | Discovery of novel derivatives with optimized properties. researchgate.netnih.gov |

Q & A

Q. What synthetic methodologies are recommended for preparing 3-Chloro-2-(2-ethylphenoxy)aniline?

A nucleophilic aromatic substitution (SNAr) is commonly employed. For example:

- React 3-chloroaniline with 2-ethylphenol using potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) at 80–100°C .

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Industrial-scale synthesis may utilize continuous flow reactors to optimize yield and reduce byproducts .

Q. How can the molecular structure of this compound be characterized?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and aromatic coupling .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ expected at m/z 265.07) .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., N-H stretch at ~3400 cm⁻¹, C-Cl at ~750 cm⁻¹) .

Q. What preliminary biological screening assays are suitable for this compound?

- Enzyme Inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric or LC-MS-based assays .

- Antimicrobial Activity : Disk diffusion assays against E. coli or S. aureus to assess minimum inhibitory concentrations (MICs) .

- Cytotoxicity : MTT assays on human cell lines (e.g., HepG2) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?